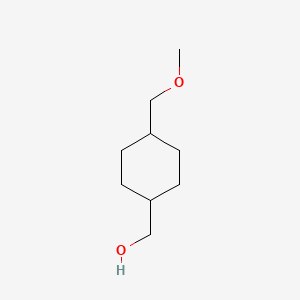

(4-(Methoxymethyl)cyclohexyl)methanol

Description

Properties

IUPAC Name |

[4-(methoxymethyl)cyclohexyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O2/c1-11-7-9-4-2-8(6-10)3-5-9/h8-10H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSIFEWSPJQDERU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1CCC(CC1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4072990, DTXSID10274139 | |

| Record name | 4-Methoxymethylcyclohexanemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4072990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [cis-4-(Methoxymethyl)cyclohexyl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10274139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Cyclohexanemethanol, 4-(methoxymethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

98955-27-2, 110928-48-8 | |

| Record name | 4-(Methoxymethyl)cyclohexanemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=98955-27-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methoxymethylcyclohexylmethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098955272 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexanemethanol, 4-(methoxymethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Methoxymethylcyclohexanemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4072990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [cis-4-(Methoxymethyl)cyclohexyl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10274139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(4-(Methoxymethyl)cyclohexyl)methanol chemical properties

An In-depth Technical Guide to the Chemical Properties and Applications of (4-(Methoxymethyl)cyclohexyl)methanol

For Researchers, Scientists, and Drug Development Professionals

This guide offers a comprehensive technical overview of this compound, a bifunctional building block of increasing importance in chemical synthesis and materials science. As a Senior Application Scientist, this document is structured to provide not just data, but actionable insights into the molecule's properties, synthesis, and handling, grounded in established chemical principles.

Molecular Structure and Physicochemical Identity

This compound (CAS No. 98955-27-2) is a disubstituted cyclohexane derivative.[1][2] Its structure is characterized by a non-aromatic, saturated six-membered ring, which imparts conformational rigidity. The two functional groups—a primary alcohol (-CH₂OH) and a methoxymethyl ether (-CH₂OCH₃)—are positioned in a 1,4-relationship. This arrangement of a hydrogen-bond donating alcohol and a hydrogen-bond accepting ether, combined with the lipophilic cyclohexane scaffold, results in a molecule with a balanced, amphiphilic character. This duality is central to its utility, influencing its reactivity, solubility, and role in the architecture of larger molecules.

The molecule can exist as two geometric isomers, cis and trans, depending on the spatial orientation of the two substituents relative to the plane of the cyclohexane ring. Commercial samples are typically a mixture of these isomers.

Caption: Structure of this compound.

Core Physicochemical Properties

A summary of the key physical and chemical properties is presented below. This data is essential for reaction setup, purification, and safety assessments.

| Property | Value | Reference(s) |

| CAS Number | 98955-27-2 | [1][2][3] |

| Molecular Formula | C₉H₁₈O₂ | [1][2][3][4] |

| Molecular Weight | 158.24 g/mol | [2][3][4][5] |

| Appearance | Liquid | [4] |

| Boiling Point | 239.3 ± 8.0 °C at 760 mmHg | [1] |

| Density | 0.9 ± 0.1 g/cm³ | [1] |

| Flash Point | 66.9 ± 7.7 °C | [1] |

| InChI Key | KSIFEWSPJQDERU-UHFFFAOYSA-N | [1] |

| SMILES | COCC1CCC(CO)CC1 | [1][5] |

Synthesis and Spectroscopic Characterization

Proposed Synthetic Pathway

While multiple synthetic routes are conceivable, a robust and common method for preparing this compound is via the selective mono-methylation of the corresponding diol, 1,4-cyclohexanedimethanol. The Williamson ether synthesis is a classic and reliable choice for this transformation.

The causality for this choice rests on the differential reactivity of the two hydroxyl groups being minimal, thus requiring controlled addition of the methylating agent to favor the mono-etherified product. Sodium hydride is used as a strong base to deprotonate one of the alcohol groups, forming a nucleophilic alkoxide, which then reacts with a methylating agent like methyl iodide.

Caption: Proposed Williamson Ether Synthesis Workflow.

Hypothetical Experimental Protocol

This protocol is a self-validating system; successful synthesis is confirmed by spectroscopic analysis which must match the expected structure.

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert nitrogen atmosphere, add 1,4-cyclohexanedimethanol (1.0 eq) and anhydrous tetrahydrofuran (THF). Cool the mixture to 0 °C in an ice bath.

-

Deprotonation: Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise to the stirred solution. Causality: Portion-wise addition at 0 °C controls the exothermic reaction and hydrogen gas evolution. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for 1 hour to ensure complete formation of the mono-alkoxide.

-

Methylation: Cool the reaction mixture back to 0 °C and add methyl iodide (CH₃I, 1.1 eq) dropwise via syringe. Causality: Dropwise addition prevents localized overheating and potential side reactions. Allow the reaction to stir at room temperature overnight.

-

Quenching & Workup: Cautiously quench the reaction by slowly adding saturated aqueous ammonium chloride solution. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product via silica gel column chromatography to isolate the mono-methylated product from unreacted diol and di-methylated byproduct.

Expected Spectroscopic Signatures for Validation

-

¹H NMR (CDCl₃, 400 MHz): Expect signals around δ 3.65 (t, 2H, -CH ₂OH), δ 3.38 (s, 3H, -OCH ₃), δ 3.25 (d, 2H, -CH ₂OCH₃), and complex multiplets between δ 0.9-2.0 for the ten cyclohexane ring protons. The presence of the hydroxyl proton (-OH) will be a broad singlet, which can be confirmed by a D₂O exchange experiment.

-

¹³C NMR (CDCl₃, 100 MHz): Key signals are expected near δ 75 (-C H₂OCH₃), δ 68 (-C H₂OH), and δ 59 (-OC H₃). Several signals between δ 25-40 would correspond to the carbons of the cyclohexane ring.

-

FT-IR (neat): A broad absorption band in the region of 3300-3400 cm⁻¹ (O-H stretch) is characteristic of the alcohol. Strong C-O stretching bands will appear around 1100 cm⁻¹.

-

Mass Spectrometry (EI): The mass spectrum should show a molecular ion peak (M⁺) at m/z = 158. The fragmentation pattern would likely include the loss of water (m/z = 140) and the loss of a methoxy group (m/z = 127).

Applications in Drug Development and Materials Science

The unique bifunctional nature of this compound makes it a valuable linker and scaffold in several advanced applications:

-

Protein Degraders: It is used as a building block for Proteolysis Targeting Chimeras (PROTACs).[2] The primary alcohol serves as a convenient attachment point for a ligand that binds to an E3 ubiquitin ligase, while the other end of the PROTAC molecule binds to the target protein. The cyclohexane ring provides a rigid, well-defined spacer.

-

Polymers and Resins: Incorporation of this molecule into polyester or polyurethane chains enhances material properties.[3] The ether linkage can improve flexibility and thermal stability, while the cyclohexane core adds toughness and durability.[3]

-

Coatings and Adhesives: Its structure contributes to improved adhesion and resistance to environmental factors in advanced coating formulations.[3]

-

Active Pharmaceutical Ingredients (APIs): The compound serves as a precursor in the synthesis of complex APIs where a non-aromatic, rigid core is desired to correctly orient pharmacophores for optimal receptor binding.[3]

Solubility Profile: A Predictive Framework

While comprehensive experimental solubility data is not widely published, a reliable profile can be predicted based on its structure. The molecule's alcohol group can donate and accept hydrogen bonds, and its ether oxygen can accept them. This suggests good solubility in polar protic solvents (e.g., methanol, ethanol) and polar aprotic solvents (e.g., DMSO, acetone). The nonpolar cyclohexane backbone will allow for some solubility in less polar solvents like dichloromethane, but it is expected to be poorly soluble in nonpolar hydrocarbon solvents like hexane.

Protocol for Experimental Solubility Determination (Shake-Flask Method)

This protocol provides a trustworthy method for generating empirical solubility data.

Caption: Workflow for Shake-Flask Solubility Determination.

-

Preparation: Add an excess amount of this compound to a known volume of the chosen solvent in a sealed vial. Causality: Using excess solid ensures that equilibrium saturation is achieved.

-

Equilibration: Agitate the vial in a shaker bath at a constant temperature (e.g., 25 °C) for 24 hours to ensure the system reaches equilibrium.

-

Phase Separation: Allow the vial to stand undisturbed at the same constant temperature for at least 4 hours, or centrifuge, to allow the undissolved solute to settle completely.

-

Sampling: Carefully withdraw a precise aliquot of the clear supernatant.

-

Analysis: Dilute the aliquot with a suitable solvent and determine the concentration of the solute using a pre-calibrated analytical method such as HPLC, GC, or quantitative NMR.

-

Calculation: Use the determined concentration and the dilution factor to calculate the solubility in units such as mg/mL or mol/L.

Safety and Handling

This compound is an irritant and a combustible liquid. Adherence to standard laboratory safety protocols is mandatory.

| Hazard Type | GHS Statement(s) | Reference(s) |

| Physical Hazard | H227: Combustible liquid | [5] |

| Health Hazards | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH332: Harmful if inhaledH335: May cause respiratory irritation | [5][6] |

Recommended Handling Procedures

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[6]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[6][7]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from sources of ignition.[1][5] Recommended storage temperatures range from 2-8°C to general room temperature.[1]

-

Spills: Absorb spills with an inert material (e.g., vermiculite, sand) and place in a suitable container for chemical waste disposal.[6] Do not let the product enter drains.[7]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[6]

References

-

A Comparative Guide to the Synthesis of (4,4-Dimethoxycyclohexyl)methanol. Benchchem.

-

[4-(Methoxymethyl)cyclohexyl]methanol | CAS#:98955-27-2. Chemsrc.

-

This compound, min 98%, 50 mg. CP Lab Safety.

-

(4-Methoxycyclohexyl)methanol Safety Data Sheet. AK Scientific, Inc.

-

This compound. MySkinRecipes.

-

4-Methylcyclohexanemethanol. Wikipedia.

-

Material Safety Data Sheet. (Specific to a related compound but provides general guidance).

-

This compound. Achmem.

-

4-Methylcyclohexanemethanol | C8H16O | CID 118193. PubChem.

-

Safety Data Sheet - Methanol. Sigma-Aldrich.

-

Safety Data Sheet - Cyclohexanemethanol. Fisher Scientific.

-

4-(Methoxymethyl)cyclohexanemethanol | C9H18O2 | CID 19938783. PubChem.

-

[(1R,4R)-4-Methylcyclohexyl]methanol. Biosynth.

-

This compound | 98955-27-2. Sigma-Aldrich.

-

Cyclohexanemethanol, 4-(1-methylethyl)-, cis-. NIST WebBook.

-

98955-27-2|this compound. BLD Pharm.

-

Solubility Profile of (4,4-Dimethoxycyclohexyl)methanol: A Technical Guide. Benchchem.

Sources

- 1. [4-(Methoxymethyl)cyclohexyl]methanol | CAS#:98955-27-2 | Chemsrc [chemsrc.com]

- 2. calpaclab.com [calpaclab.com]

- 3. This compound [myskinrecipes.com]

- 4. 4-(Methoxymethyl)cyclohexanemethanol | C9H18O2 | CID 19938783 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. achmem.com [achmem.com]

- 6. aksci.com [aksci.com]

- 7. capotchem.cn [capotchem.cn]

A Senior Scientist's Technical Guide to (4-(Methoxymethyl)cyclohexyl)methanol: Synthesis, Properties, and Applications in Advanced Research

Section 1: Executive Summary and Nomenclature Clarification

This technical guide provides an in-depth analysis of (4-(Methoxymethyl)cyclohexyl)methanol, a versatile bifunctional molecule of significant interest to researchers in drug discovery and materials science. This document consolidates its physicochemical properties, outlines a robust synthetic protocol, and explores its practical applications, grounding all claims in authoritative references.

A critical point of clarification is the Chemical Abstracts Service (CAS) number for this compound. While the query specified CAS number 25775-97-7, this identifier correctly corresponds to 2',4'-Dinitrophenylglucopyranoside[1][2][3]. The scientifically recognized and correct CAS number for this compound is 98955-27-2 [4][5][6][7]. This guide will proceed using the correct CAS number to ensure technical accuracy.

The molecule's structure, featuring a primary alcohol and a methoxymethyl ether on a cyclohexane scaffold, offers a unique combination of a reactive handle for covalent attachment and a non-reactive, polarity-modifying group. This makes it a valuable building block, particularly as a linker in complex molecular architectures and as a modifier in advanced polymer systems[6][7].

Section 2: Physicochemical and Spectroscopic Profile

This compound is a liquid at room temperature, possessing properties that make it suitable for a range of synthetic transformations[4]. Its key physical and chemical characteristics are summarized below.

| Property | Value | Source(s) |

| CAS Number | 98955-27-2 | [4][5][6] |

| Molecular Formula | C₉H₁₈O₂ | [4][5][7] |

| Molecular Weight | 158.24 g/mol | [4][6][7] |

| Appearance | Liquid | [4] |

| Boiling Point | 239.3 ± 8.0 °C at 760 mmHg | [5][6] |

| Density | 0.9 ± 0.1 g/cm³ | [5] |

| Flash Point | 66.9 ± 7.7 °C | [5] |

| IUPAC Name | [4-(methoxymethyl)cyclohexyl]methanol | [4] |

| SMILES | COCC1CCC(CC1)CO | [4][8] |

| InChIKey | KSIFEWSPJQDERU-UHFFFAOYSA-N | [5] |

Spectroscopic Data: Comprehensive spectral information, including 13C NMR, GC-MS, and vapor-phase IR spectra, is available for reference and structural verification in public databases such as PubChem[4]. This data is crucial for confirming the identity and purity of the material post-synthesis or prior to its use in sensitive applications.

Section 3: Synthesis and Mechanistic Considerations

The most direct and logical synthetic pathway to this compound is the selective mono-methylation of the readily available and inexpensive precursor, 1,4-Cyclohexanedimethanol (CAS 105-08-8)[5][9]. This transformation is a classic example of a Williamson ether synthesis.

The core of this protocol involves the deprotonation of one of the primary alcohol groups of the starting diol with a strong base to form an alkoxide, followed by nucleophilic attack (Sₙ2 reaction) on an electrophilic methyl source, such as methyl iodide[5]. The primary challenge is controlling the reaction stoichiometry to favor mono-alkylation over the di-alkylation byproduct. Using a slight excess of the diol relative to the base and methylating agent is a key strategy to maximize the yield of the desired mono-ether.

Sources

- 1. 25775-97-7(2',4'-Dinitrophenylglucopyranoside) | Kuujia.com [fr.kuujia.com]

- 2. glycodepot.com [glycodepot.com]

- 3. 2',4'-dinitrophenylglucopyranoside | 25775-97-7 [chemicalbook.com]

- 4. 4-(Methoxymethyl)cyclohexanemethanol | C9H18O2 | CID 19938783 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. [4-(Methoxymethyl)cyclohexyl]methanol | CAS#:98955-27-2 | Chemsrc [chemsrc.com]

- 6. This compound [myskinrecipes.com]

- 7. calpaclab.com [calpaclab.com]

- 8. achmem.com [achmem.com]

- 9. Cyclohexanedimethanol - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Synthesis of (4-(Methoxymethyl)cyclohexyl)methanol

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways leading to (4-(Methoxymethyl)cyclohexyl)methanol, a bifunctional cycloaliphatic diol with applications in polymer chemistry, coatings, and as a building block in the synthesis of active pharmaceutical ingredients. This document is intended for an audience of researchers, scientists, and drug development professionals, offering a detailed exploration of the chemical principles, experimental protocols, and analytical considerations for the successful laboratory- and industrial-scale synthesis of this versatile molecule. The guide emphasizes a multi-step synthetic approach, beginning with commercially available starting materials and proceeding through key intermediates. Detailed discussions on reaction mechanisms, stereochemical control, purification techniques, and safety protocols are provided to ensure a thorough understanding of the entire synthetic process.

Introduction

This compound is a saturated alicyclic diol characterized by a primary alcohol and a methoxymethyl ether functional group attached to a cyclohexane ring at the 1 and 4 positions. This unique structure imparts a desirable balance of flexibility and rigidity, making it a valuable monomer in the synthesis of specialty polymers and resins with enhanced durability and performance characteristics.[1] The presence of both a hydroxyl and an ether linkage allows for diverse downstream chemical modifications, rendering it a key intermediate in the construction of more complex molecules for pharmaceutical and materials science applications.

This guide will focus on a robust and versatile multi-step synthesis of this compound, providing the user with the necessary information to not only replicate the synthesis but also to understand the underlying chemical principles that govern each transformation.

Strategic Synthetic Approach

The synthesis of this compound can be efficiently achieved through a three-step sequence starting from the readily available industrial chemical, dimethyl terephthalate. The overall strategy involves:

-

Hydrogenation of the aromatic ring of dimethyl terephthalate to yield dimethyl 1,4-cyclohexanedicarboxylate.

-

Selective mono-etherification of one of the ester groups via a partial reduction and subsequent Williamson ether synthesis to afford methyl 4-(methoxymethyl)cyclohexane-1-carboxylate.

-

Reduction of the remaining ester functionality to the primary alcohol, yielding the target molecule, this compound.

This pathway offers a logical and scalable route to the desired product, with each step being a well-established and understood chemical transformation.

graph Synthesis_Overview {

layout=dot;

rankdir=LR;

node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"];

edge [color="#4285F4"];

}

C6H4(CO2CH3)2 + 3 H2 --(Catalyst)--> C6H10(CO2CH3)2

HOCH2-C6H10-CO2CH3 + NaH + CH3I --> CH3OCH2-C6H10-CO2CH3 + NaI + H2

Figure 2: Williamson ether synthesis workflow.

Mechanistic Causality: This is a classic SN2 reaction. The deprotonation of the primary alcohol with a strong, non-nucleophilic base like sodium hydride is essential to form the nucleophilic alkoxide. The subsequent attack of the alkoxide on the electrophilic methyl iodide results in the formation of the ether linkage.[2] Primary alkyl halides like methyl iodide are ideal for this reaction to minimize competing elimination reactions.[3]

Step 3: Synthesis of this compound

The final step is the reduction of the ester group to a primary alcohol using a powerful reducing agent, lithium aluminum hydride (LiAlH4).

Reaction Scheme:

Protocol:

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and a nitrogen inlet, suspend lithium aluminum hydride in anhydrous THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of methyl 4-(methoxymethyl)cyclohexane-1-carboxylate in anhydrous THF to the LiAlH4 suspension at a rate that maintains the internal temperature below 10 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction by TLC or GC-MS until the starting material is consumed.

-

Quenching: Cool the reaction mixture to 0 °C and cautiously add, in a dropwise manner, a volume of water equal to the mass of LiAlH4 used, followed by an equal volume of 15% aqueous sodium hydroxide, and finally a volume of water three times the mass of LiAlH4.

-

Stir the resulting granular precipitate vigorously for 30 minutes.

-

Filter the solid and wash thoroughly with THF or ethyl acetate.

-

Combine the filtrate and washings, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude this compound.

-

The final product can be purified by vacuum distillation.

```dot

graph LiAlH4_Reduction {

layout=dot;

rankdir=LR;

node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"];

edge [color="#EA4335"];

}

Sources

A Technical Guide to the Structural Elucidation of (4-(Methoxymethyl)cyclohexyl)methanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-(Methoxymethyl)cyclohexyl)methanol is a bifunctional organic compound featuring both a primary alcohol and an ether functional group attached to a cyclohexane ring.[1][2] Its structure allows for its use as a versatile building block in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs), polymers, and resins.[1] An unambiguous determination of its chemical structure, including stereochemistry, is paramount for understanding its reactivity, ensuring purity, and predicting its behavior in biological and material science applications. This guide provides a comprehensive overview of the analytical methodologies employed to elucidate the structure of this compound, with a focus on the integration of spectroscopic techniques.

Molecular Structure and Isomerism

The core of this compound is a 1,4-disubstituted cyclohexane ring. This substitution pattern gives rise to cis and trans diastereomers. In the cis isomer, both the methoxymethyl and the hydroxymethyl groups are on the same side of the ring (one axial, one equatorial in the most stable chair conformation). In the trans isomer, the substituents are on opposite sides of the ring, allowing for a diequatorial conformation, which is generally more stable.[3] The differentiation of these isomers is a critical aspect of structural elucidation.

Molecular Formula: C₉H₁₈O₂[4][5]

Molecular Weight: 158.24 g/mol [4]

IUPAC Name: [4-(methoxymethyl)cyclohexyl]methanol[4]

Caption: Workflow for the structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful tool for distinguishing between the cis and trans isomers of 1,4-disubstituted cyclohexanes. [6][7]The chemical shifts and coupling constants of the ring protons, particularly the protons on the carbons bearing the substituents (C1 and C4), are highly dependent on their axial or equatorial orientation. [6]

¹H NMR Spectroscopy

In the ¹H NMR spectrum, the signals for the cyclohexane ring protons typically appear as a complex multiplet. Key signals to analyze are:

-

-OCH₃ (methoxy group): A singlet around 3.3 ppm.

-

-CH₂O- (methoxymethyl group): A doublet coupled to the C1 proton.

-

-CH₂OH (hydroxymethyl group): A doublet coupled to the C4 proton.

-

-OH (hydroxyl group): A broad singlet, which can be confirmed by D₂O exchange. [8] The distinction between cis and trans isomers can often be made by analyzing the width and multiplicity of the signals for the protons at C1 and C4. In the more stable trans isomer (diequatorial), these protons are axial and exhibit large axial-axial couplings to adjacent protons. In the cis isomer (axial-equatorial), these couplings are different, leading to a different signal shape. [9]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the number of unique carbon environments. For this compound, one would expect to see signals for:

-

The methoxy carbon (-OCH₃).

-

The two methylene carbons attached to oxygen (-CH₂O- and -CH₂OH).

-

The carbons of the cyclohexane ring. Due to symmetry, the number of ring carbon signals can help infer the stereochemistry.

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz). [10]For more detailed structural information, 2D NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed to establish proton-proton and proton-carbon correlations, respectively. [6]3. Data Analysis: Integrate the proton signals to determine the relative number of protons. Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons and to determine the stereochemistry.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and to gain insight into the structure through analysis of fragmentation patterns. [11]For this compound, Electron Ionization (EI) is a common technique, often coupled with Gas Chromatography (GC-MS) for separation and analysis. [12][13] The molecular ion peak ([M]⁺) would be expected at m/z 158. Key fragmentation pathways would likely involve:

-

Loss of a methoxy radical (•OCH₃) to give a fragment at m/z 127.

-

Loss of the hydroxymethyl radical (•CH₂OH).

-

Cleavage of the C-O bonds.

-

Loss of methanol (CH₃OH). [14]

Experimental Protocol: GC-MS Analysis

-

Sample Preparation: Prepare a dilute solution of the compound in a volatile solvent like dichloromethane or methanol.

-

Instrumentation: Use a GC-MS system equipped with a suitable capillary column (e.g., a non-polar DB-5ms).

-

GC Method:

-

Injector Temperature: 250 °C.

-

Oven Program: Start at a low temperature (e.g., 60 °C), then ramp up to a higher temperature (e.g., 280 °C) to ensure elution of the compound.

-

Carrier Gas: Helium.

-

-

MS Method:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 40-400.

-

-

Data Analysis: Identify the molecular ion peak to confirm the molecular weight. Analyze the major fragment ions to deduce the structural components.

| Predicted Fragment Ion | m/z | Corresponding Neutral Loss |

| [C₉H₁₈O₂]⁺ | 158 | Molecular Ion |

| [C₈H₁₅O₂]⁺ | 127 | •CH₂OH |

| [C₈H₁₅O]⁺ | 127 | •OCH₃ |

| [C₉H₁₇O]⁺ | 141 | •OH |

Table based on general fragmentation principles for alcohols and ethers.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and simple method to identify the presence of key functional groups. [15]The IR spectrum of this compound will be dominated by absorptions corresponding to the O-H, C-H, and C-O bonds.

-

O-H Stretch: A strong, broad absorption in the region of 3200-3600 cm⁻¹, characteristic of an alcohol group involved in hydrogen bonding. [16]* C-H Stretch: Absorptions in the 2850-3000 cm⁻¹ region due to the stretching of C-H bonds in the cyclohexane ring and methylene/methyl groups.

-

C-O Stretch: Strong absorptions in the 1000-1200 cm⁻¹ region, corresponding to the C-O stretching vibrations of the primary alcohol and the ether linkage. [17]

Experimental Protocol: FTIR Analysis

-

Sample Preparation: A small drop of the neat liquid can be placed between two salt plates (NaCl or KBr) to form a thin film.

-

Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

Conclusion

The structural elucidation of this compound is a multi-faceted process that relies on the synergistic application of modern spectroscopic techniques. NMR spectroscopy is indispensable for determining the carbon-hydrogen framework and, crucially, for differentiating between the cis and trans stereoisomers. Mass spectrometry confirms the molecular weight and provides vital connectivity information through fragmentation analysis. Infrared spectroscopy offers a quick and definitive confirmation of the key alcohol and ether functional groups. By integrating the data from these complementary methods, researchers and drug development professionals can achieve an unambiguous and comprehensive understanding of the molecule's structure, which is a critical prerequisite for its application in further research and development.

References

- BenchChem. (2025). A Comparative Guide to the Synthesis of (4,4-Dimethoxycyclohexyl)methanol.

- BenchChem. (2025). Unraveling the Molecular Blueprint: A Comparative Guide to the Mass Spectrometry Fragmentation of (4,4-Dimethoxycyclohexyl)methanol.

-

PubChem. (2025). 4-(Methoxymethyl)cyclohexanemethanol. National Center for Biotechnology Information. Retrieved from [Link]

-

Laihia, K., Kolehmainen, E., Nevalainen, T., Kauppinen, R., Vasilieva, T. T., & Terentiev, A. B. (2000). The identification of vicinally substituted cyclohexane isomers in their mixtures by 1H and 13C NMR spectroscopy. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 56(3), 541-546. Retrieved from [Link]

- Mandal, K. K. (n.d.). Cyclic Stereochemistry (PART-7, PPT-7) Conformation-VII. St. Paul's C. M. College.

-

St-Jacques, M., & Bernard, M. (1969). Conformational analysis of 1,4-disubstituted cyclohexanes. Canadian Journal of Chemistry, 47(3), 429-434. Retrieved from [Link]

-

Foreman, W. T., & Rose, D. L. (2015). Determination of (4-methylcyclohexyl)methanol isomers by heated purge-and-trap GC/MS in water samples from the 2014 Elk River, West Virginia, chemical spill. Chemosphere, 131, 217-224. Retrieved from [Link]

- The Royal Society of Chemistry. (n.d.). General considerations.

- Organic Spectroscopy International. (2014). CIS TRANS ISOMERS AND NMR.

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

- BenchChem. (2025). An In-depth Technical Guide to Cis-Trans Isomerism in Substituted Cyclohexanes.

-

PubChemLite. (n.d.). Cyclohexanemethanol, 4-(methoxymethyl)- (C9H18O2). Retrieved from [Link]

-

Taylor & Francis. (n.d.). Structure elucidation – Knowledge and References. Retrieved from [Link]

-

ResearchGate. (2015). Determination of (4-methylcyclohexyl)methanol isomers by heated purge-and-trap GC/MS in water samples from the 2014 Elk River, West Virginia, chemical spill. Retrieved from [Link]

-

YouTube. (2019). Structure Elucidation from Spectroscopic Data in Organic Chemistry. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). CH3OH infrared spectrum of methanol. Retrieved from [Link]

-

ResearchGate. (1999). FTIR di†erence spectra of methoxy species formed by methanol.... Retrieved from [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. PubChemLite - Cyclohexanemethanol, 4-(methoxymethyl)- (C9H18O2) [pubchemlite.lcsb.uni.lu]

- 3. spcmc.ac.in [spcmc.ac.in]

- 4. 4-(Methoxymethyl)cyclohexanemethanol | C9H18O2 | CID 19938783 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. achmem.com [achmem.com]

- 6. The identification of vicinally substituted cyclohexane isomers in their mixtures by 1H and 13C NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. youtube.com [youtube.com]

- 9. ORGANIC SPECTROSCOPY INTERNATIONAL: CIS TRANS ISOMERS AND NMR [orgspectroscopyint.blogspot.com]

- 10. rsc.org [rsc.org]

- 11. newdrugapprovals.org [newdrugapprovals.org]

- 12. Determination of (4-methylcyclohexyl)methanol isomers by heated purge-and-trap GC/MS in water samples from the 2014 Elk River, West Virginia, chemical spill - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. taylorandfrancis.com [taylorandfrancis.com]

- 16. CH3OH infrared spectrum of methanol prominent wavenumbers cm-1 detecting hydroxyl functional groups present finger print for identification of methanol methyl alcohol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 17. researchgate.net [researchgate.net]

spectroscopic data of (4-(Methoxymethyl)cyclohexyl)methanol (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Profile of (4-(Methoxymethyl)cyclohexyl)methanol

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic characteristics of this compound (CAS No. 98955-27-2), a disubstituted cyclohexane derivative. In the absence of readily available, publicly archived experimental spectra for this specific compound, this document leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) to construct a robust, predictive spectroscopic profile. Data from structurally analogous compounds are utilized to substantiate these predictions. The guide is designed for researchers, scientists, and drug development professionals, offering not only a detailed interpretation of the predicted data but also field-proven, step-by-step protocols for experimental data acquisition. The core objective is to provide a foundational blueprint for the structural elucidation and analytical characterization of this molecule and its isomers.

Introduction and Molecular Structure

This compound, with the molecular formula C₉H₁₈O₂ and a molecular weight of 158.24 g/mol , is a bifunctional organic molecule featuring a primary alcohol and a methyl ether moiety attached to a cyclohexane ring at the 1 and 4 positions.[1][2] The stereochemistry of the 1,4-disubstituted ring is a critical determinant of the molecule's three-dimensional structure and, consequently, its spectroscopic signature. The compound exists as two geometric isomers: cis and trans.

In the most stable chair conformation, the bulky substituents preferentially occupy equatorial positions to minimize steric strain (1,3-diaxial interactions).[3]

-

trans-isomer: The thermodynamically favored conformation is the diequatorial form, where both the -CH₂OH and -CH₂OCH₃ groups are in equatorial positions.

-

cis-isomer: This isomer exists as a rapidly equilibrating mixture of two chair conformers, each with one axial and one equatorial substituent.

This conformational and isomeric complexity is expected to manifest as distinct features in the molecule's NMR, IR, and MS spectra. This guide will primarily focus on the predicted data for the more stable trans-isomer while discussing the expected variations for the cis-isomer.

Figure 1: Structure of trans-(4-(Methoxymethyl)cyclohexyl)methanol with key carbon atoms numbered for spectroscopic assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen framework of this compound, including its stereochemistry. The chemical environment of each proton and carbon atom is unique, leading to a distinct set of signals.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is predicted to show signals corresponding to the methoxy protons, the methylene protons of the two substituents, the methine protons at C1 and C4, and the cyclohexane ring methylene protons. The chemical shifts and coupling constants will differ significantly between the cis and trans isomers due to the differing axial/equatorial arrangements.

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃) for trans-(4-(Methoxymethyl)cyclohexyl)methanol

| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

|---|---|---|---|---|

| -OH | ~1.5 - 2.5 | broad singlet | - | 1H |

| H-7 (-CH₂OH) | ~3.45 | doublet | ~6.5 | 2H |

| H-9 (-OCH₃) | ~3.35 | singlet | - | 3H |

| H-8 (-CH₂O-) | ~3.20 | doublet | ~6.4 | 2H |

| H-2, H-6 (axial) | ~1.80 - 1.95 | multiplet | - | 4H |

| H-3, H-5 (axial) | ||||

| H-1, H-4 (methine) | ~1.40 - 1.60 | multiplet | - | 2H |

| H-2, H-6 (equatorial) | ~0.90 - 1.10 | multiplet | - | 4H |

| H-3, H-5 (equatorial)| | | | |

Expertise & Causality:

-

Solvent Choice: Deuterated chloroform (CDCl₃) is selected as it is a standard, non-protic solvent for neutral organic molecules, providing good solubility and minimal interference.[4][5]

-

Downfield Signals: The protons on carbons attached to oxygen (H-7, H-8, H-9) are the most deshielded due to the electronegativity of oxygen, thus appearing furthest downfield.[6] The singlet for the methoxy group (-OCH₃) is highly characteristic.

-

Hydroxyl Proton: The -OH proton signal is typically broad and its chemical shift is highly dependent on concentration and temperature due to hydrogen bonding.

-

Cyclohexane Ring Protons: The ring protons exhibit complex splitting patterns. In the rigid diequatorial trans conformer, axial and equatorial protons on the same carbon are chemically non-equivalent and will show large geminal coupling. Furthermore, axial-axial couplings (~10-13 Hz) are typically much larger than axial-equatorial or equatorial-equatorial couplings (~2-5 Hz), leading to broad, complex multiplets for the ring protons.

-

cis vs. trans Isomer: For the cis-isomer, the axial/equatorial averaging would result in different, often simplified, splitting patterns and averaged chemical shifts for the ring protons compared to the more rigid trans-isomer. The chemical shifts of the H-1 and H-4 protons would be particularly sensitive to the axial or equatorial nature of the substituents.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule.

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃) for trans-(4-(Methoxymethyl)cyclohexyl)methanol

| Signal Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-8 (-CH₂O-) | ~78.0 |

| C-7 (-CH₂OH) | ~69.0 |

| C-9 (-OCH₃) | ~59.5 |

| C-1, C-4 (methine) | ~40.0, ~38.0 |

| C-2, C-3, C-5, C-6 | ~30.0 |

Expertise & Causality:

-

Carbons bonded to Oxygen: Similar to ¹H NMR, carbons directly attached to oxygen (C-7, C-8, C-9) are the most deshielded and appear furthest downfield. The ether-linked methylene (C-8) is typically more deshielded than the alcohol-linked methylene (C-7).

-

Symmetry: For the trans-isomer, C2/C6 and C3/C5 are chemically equivalent due to the molecule's symmetry, resulting in a single signal for each pair. This leads to a total of 6 distinct signals in the ¹³C NMR spectrum. The cis-isomer would also display 6 signals due to its plane of symmetry.

Experimental Protocol for NMR Data Acquisition

Trustworthiness through Self-Validating Protocol: This protocol ensures reproducibility and data integrity.

-

Sample Preparation:

-

Accurately weigh approximately 10-15 mg of purified this compound.

-

Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrumentation:

-

Use a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

-

Ensure the spectrometer is properly shimmed on the sample to achieve optimal magnetic field homogeneity, aiming for a narrow and symmetrical TMS signal.

-

-

¹H NMR Acquisition Parameters:

-

Pulse Program: Standard single-pulse sequence.

-

Spectral Width: ~12 ppm (centered around 6 ppm).

-

Acquisition Time: ~3.0 s.

-

Relaxation Delay: 2.0 s.

-

Number of Scans: 16 (increase for dilute samples).

-

Temperature: 298 K.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Program: Standard single-pulse with proton decoupling.

-

Spectral Width: ~220 ppm (centered around 110 ppm).

-

Acquisition Time: ~1.0 s.

-

Relaxation Delay: 2.0 s.

-

Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the resulting spectrum.

-

Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm. Calibrate the ¹³C spectrum by setting the CDCl₃ solvent peak to 77.16 ppm.[6][7]

-

Integrate the ¹H signals and perform peak picking for both spectra.

-

Infrared (IR) Spectroscopy

IR spectroscopy is ideal for identifying the key functional groups present in the molecule by detecting their characteristic vibrational frequencies.

Predicted IR Absorption Bands

Table 3: Predicted Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |

|---|---|---|---|

| 3600 - 3200 | O-H stretch | Alcohol | Strong, Broad |

| 2950 - 2850 | C-H stretch | Alkane (CH₂, CH₃) | Strong |

| 1470 - 1450 | C-H bend | Alkane (CH₂) | Medium |

| 1260 - 1000 | C-O stretch | Ether & Alcohol | Strong |

Expertise & Causality:

-

O-H Stretch: The most prominent and diagnostic peak will be the broad absorption centered around 3300-3400 cm⁻¹, which is characteristic of a hydrogen-bonded alcohol O-H group.[7] Its broadness is a direct result of intermolecular hydrogen bonding.

-

C-H Stretch: The strong, sharp peaks just below 3000 cm⁻¹ are due to the stretching vibrations of the sp³ C-H bonds in the cyclohexane ring and methylene/methyl groups.

-

Fingerprint Region (<1500 cm⁻¹): This region will contain a complex series of absorptions, including C-H bending and C-C stretching vibrations. The most intense signals in this region are expected to be the C-O stretching vibrations from both the alcohol and the ether functionalities, typically appearing as strong bands between 1000 and 1260 cm⁻¹.[8] The exact positions can help distinguish primary alcohols and alkyl ethers.

Experimental Protocol for IR Data Acquisition

-

Sample Preparation (Neat Liquid):

-

As this compound is a liquid[1], the simplest method is to analyze it as a thin film.

-

Place one drop of the neat liquid onto the surface of a salt plate (e.g., NaCl or KBr).

-

Gently place a second salt plate on top to create a thin capillary film.

-

-

Instrumentation:

-

Use a Fourier Transform Infrared (FTIR) spectrometer.

-

-

Data Acquisition:

-

Background Scan: First, acquire a background spectrum of the empty sample compartment to account for atmospheric CO₂ and H₂O.

-

Sample Scan: Place the prepared salt plate assembly into the spectrometer's sample holder.

-

Parameters: Scan the range from 4000 cm⁻¹ to 400 cm⁻¹. Co-add 16 or 32 scans to improve the signal-to-noise ratio.

-

Resolution: 4 cm⁻¹.

-

-

Data Processing:

-

The spectrometer software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.

-

Label the major peaks with their corresponding wavenumbers.

-

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight of the compound and its fragmentation pattern, which offers valuable structural clues.

Predicted Mass Spectrum Fragmentation

The molecular ion (M⁺) is formed by the loss of an electron. For this compound, the molecular ion peak is expected at a mass-to-charge ratio (m/z) of 158. This ion will then undergo fragmentation through various pathways.

Table 4: Predicted Key Fragment Ions in EI-MS

| m/z | Proposed Fragment | Fragmentation Pathway |

|---|---|---|

| 158 | [C₉H₁₈O₂]⁺ | Molecular Ion (M⁺) |

| 157 | [C₉H₁₇O₂]⁺ | Loss of a hydrogen radical ([M-H]⁺) |

| 140 | [C₉H₁₆O]⁺ | Loss of water (H₂O) from the alcohol |

| 127 | [C₈H₁₅O]⁺ | α-cleavage: Loss of •CH₂OH radical |

| 113 | [C₇H₁₃O]⁺ | Loss of •CH₂OCH₃ radical |

| 97 | [C₇H₁₃]⁺ | Loss of •CH₂OH and H₂O |

| 81 | [C₆H₉]⁺ | Cyclohexenyl cation (loss of both substituents) |

| 45 | [CH₂OCH₃]⁺ | Methoxymethyl cation |

Expertise & Causality:

-

Molecular Ion: The peak at m/z 158 confirms the molecular weight of the compound.

-

Alpha-Cleavage: Cleavage of the bond adjacent (alpha) to an oxygen atom is a very common fragmentation pathway for both alcohols and ethers.[9] The loss of the hydroxymethyl radical (•CH₂OH, mass 31) to give a fragment at m/z 127, or the loss of the methoxymethyl radical (•CH₂OCH₃, mass 45) to give a fragment at m/z 113 are highly probable.

-

Loss of Water: Alcohols readily lose a molecule of water (mass 18) via dehydration, which would produce a peak at m/z 140.

-

Base Peak: The most intense peak in the spectrum (the base peak) is often a stable carbocation. The methoxymethyl cation, [CH₂OCH₃]⁺ at m/z 45, is resonance-stabilized and is predicted to be a very prominent, if not the base, peak.

Figure 2: Predicted major fragmentation pathways for this compound in EI-MS.

Experimental Protocol for GC-MS Data Acquisition

Authoritative Grounding & Comprehensive References: This protocol is based on standard methods for the analysis of semi-volatile organic compounds.[9]

-

Sample Preparation:

-

Prepare a dilute solution of the sample (~100 µg/mL) in a volatile solvent such as dichloromethane or methanol.

-

-

Instrumentation:

-

Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.

-

-

GC Parameters (for chromatographic separation):

-

Column: A standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Injection Volume: 1 µL.

-

Injector Temperature: 250 °C.

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Oven Program: Start at 60 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes. (This program should be optimized to ensure good separation of isomers).

-

-

MS Parameters:

-

Ion Source: Electron Ionization (EI).

-

Ionization Energy: 70 eV.

-

Source Temperature: 230 °C.

-

Mass Range: Scan from m/z 40 to 400.

-

-

Data Analysis:

-

Identify the chromatographic peak(s) corresponding to the compound and its isomer(s).

-

Extract the mass spectrum for each peak.

-

Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure, comparing it with predicted pathways and spectral libraries (e.g., NIST).

-

Conclusion

This guide presents a detailed, predictive spectroscopic framework for the structural characterization of this compound. By integrating fundamental principles of NMR, IR, and MS with data from analogous structures, we have constructed a reliable reference for identifying this compound and its isomers. The provided experimental protocols offer a standardized methodology for acquiring high-quality data, ensuring both scientific integrity and reproducibility. This work serves as a crucial resource for any scientist or researcher involved in the synthesis, analysis, or quality control of this molecule. Experimental verification remains the final, essential step to confirm these robust predictions.

References

- BenchChem (2025). Unraveling the Molecular Blueprint: A Comparative Guide to the Mass Spectrometry Fragmentation of (4,4-Dimethoxycyclohexyl)methanol.

-

PubChem (2025). 4-(Methoxymethyl)cyclohexanemethanol | C9H18O2 | CID 19938783. National Center for Biotechnology Information. Available at: [Link]

-

Fiveable (2024). Conformations of Disubstituted Cyclohexanes. Organic Chemistry Class Notes. Available at: [Link]

-

DeYonker, N. J., & Foley, T. J. (2016). Dipole moments of trans- and cis-(4-methylcyclohexyl)methanol (4-MCHM): obtaining the right conformer for the right reason. Physical Chemistry Chemical Physics, 18(29), 19575–19585. Available at: [Link]

-

The Royal Society of Chemistry (2024). Supporting Information - General experimental procedure and spectroscopic data of products. Available at: [Link]

-

Doc Brown's Chemistry (2025). Infrared spectrum of methanol. Advanced Organic Chemistry Revision Notes. Available at: [Link]

-

NIST (2018). Methyl Alcohol. NIST Chemistry WebBook, SRD 69. National Institute of Standards and Technology. Available at: [Link]

-

Gohlke, R. S., & McLafferty, F. W. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Available at: [Link]

-

Jain, N., et al. (2016). NMR Chemical Shifts of Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. Available at: [Link]

Sources

- 1. 4-(Methoxymethyl)cyclohexanemethanol | C9H18O2 | CID 19938783 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. achmem.com [achmem.com]

- 3. SDBS: Spectral Database for Organic Compounds – Clark Physical Sciences Library [physicalsciences.library.cornell.edu]

- 4. chem.washington.edu [chem.washington.edu]

- 5. eurisotop.com [eurisotop.com]

- 6. rsc.org [rsc.org]

- 7. scs.illinois.edu [scs.illinois.edu]

- 8. Methyl Alcohol [webbook.nist.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Solubility of (4-(Methoxymethyl)cyclohexyl)methanol in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of (4-(Methoxymethyl)cyclohexyl)methanol, a key intermediate in various industrial applications, including the synthesis of specialty chemicals, polymers, and coatings.[1] In the absence of extensive publicly available experimental solubility data, this document establishes a predictive framework based on the molecule's physicochemical properties and the fundamental principles of solvent-solute interactions. Furthermore, a detailed, field-proven experimental protocol for the accurate determination of its solubility via the shake-flask method, coupled with gas chromatography (GC) analysis, is presented. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding and practical methodology for assessing the solubility of this compound and structurally similar molecules.

Introduction: The Significance of Solubility in Application

This compound is a bifunctional molecule featuring a cyclohexane core, a primary alcohol group (-CH₂OH), and a methoxymethyl ether group (-CH₂OCH₃). This unique combination of a nonpolar cycloaliphatic ring and two polar, hydrogen-bond-capable functional groups results in a nuanced solubility profile that is critical to its application.[2] Understanding the solubility of this compound in various organic solvents is paramount for optimizing reaction conditions, developing purification strategies, and formulating products with desired performance characteristics. The principle of "like dissolves like" serves as a foundational concept, suggesting that polar solvents will more effectively dissolve polar solutes, and nonpolar solvents are better suited for nonpolar solutes.[3] This guide will delve into the specific intermolecular forces that govern the solubility of this compound.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a solute is the first step in predicting its solubility. The key properties of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₉H₁₈O₂ | [4] |

| Molecular Weight | 158.24 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | [2] |

| Boiling Point | 239.3 ± 8.0 °C at 760 mmHg | [5] |

| Density | 0.9 ± 0.1 g/cm³ | [5] |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 2 | PubChem |

| Predicted pKa | 15.05 ± 0.10 | Guidechem |

The presence of a hydroxyl group makes the molecule a hydrogen bond donor, while the oxygen atoms in both the hydroxyl and ether groups act as hydrogen bond acceptors.[6] This capacity for hydrogen bonding is a dominant factor in its interaction with protic and other polar solvents.[7]

Theoretical Solubility Profile

The solubility of this compound is governed by a balance of intermolecular forces: hydrogen bonding, dipole-dipole interactions, and London dispersion forces.[8] The following sections predict its solubility in three major classes of organic solvents.

Polar Protic Solvents

This class of solvents, which includes water and alcohols like methanol and ethanol, can engage in hydrogen bonding. Given that this compound has both a hydrogen bond donor (-OH) and two acceptor sites (the oxygens of -OH and -OCH₃), it is expected to be highly soluble in polar protic solvents.[9] The energy released from the formation of new hydrogen bonds between the solute and solvent molecules can readily overcome the energy required to break the existing hydrogen bonds within the pure solute and solvent.[10]

Polar Aprotic Solvents

Polar aprotic solvents, such as acetone, ethyl acetate, and acetonitrile, possess significant dipole moments but lack O-H or N-H bonds, precluding them from donating hydrogen bonds. However, they can act as hydrogen bond acceptors. Therefore, this compound is predicted to have good solubility in these solvents, primarily through dipole-dipole interactions and hydrogen bonding where the solvent acts as the acceptor.

Nonpolar Solvents

Nonpolar solvents, including hexane, toluene, and cyclohexane, interact primarily through weak London dispersion forces. The nonpolar cyclohexane ring of this compound will have favorable interactions with these solvents. However, the polar hydroxyl and methoxymethyl groups will be less effectively solvated, making the overall solubility in nonpolar solvents likely to be limited. The larger the nonpolar portion of a molecule relative to its polar groups, the greater its solubility in nonpolar solvents.

The logical relationship between the molecular structure of this compound and its expected solubility is illustrated in the diagram below.

Caption: Predicted Solubility Based on Molecular Structure.

Experimental Determination of Solubility

To obtain quantitative solubility data, the equilibrium shake-flask method is a reliable and widely used technique.[11] This section provides a detailed protocol for its implementation.

Experimental Workflow Diagram

The following diagram outlines the key steps in the experimental determination of solubility.

Caption: Workflow for Experimental Solubility Determination.

Detailed Protocol

Objective: To determine the equilibrium solubility of this compound in a given organic solvent at a specified temperature.

Materials:

-

This compound (solute)

-

Selected organic solvents (analytical grade or higher)

-

Glass vials with screw caps and PTFE septa

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Gas chromatograph (GC) with a flame ionization detector (FID) and a suitable capillary column (e.g., a polar stationary phase like wax or a mid-polarity phase like a '5' type).[12][13]

Procedure:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of this compound to a series of glass vials. An amount that is visually in excess after equilibration is sufficient.

-

Accurately pipette a known volume of the selected organic solvent into each vial.

-

Securely cap the vials.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.[14] Preliminary studies can be conducted to determine the minimum time to reach a plateau in concentration.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the same constant temperature for a short period to allow for the settling of excess solid.

-

Carefully withdraw a sample from the clear supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solute. Alternatively, centrifuge the vials at the same temperature and sample the supernatant.

-

-

Sample Preparation for Analysis:

-

Accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the GC calibration curve.

-

-

Preparation of Calibration Standards:

-

Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

-

Quantitative Analysis by Gas Chromatography (GC):

-

Analyze the prepared standards and the diluted sample by GC-FID.[15]

-

Construct a calibration curve by plotting the peak area of the analyte against the concentration of the standards.

-

Determine the concentration of this compound in the diluted sample from the calibration curve.

-

-

Solubility Calculation:

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of this compound in the specific solvent at the tested temperature.

-

Data Presentation and Interpretation

The experimentally determined solubility data should be presented in a clear and organized manner to facilitate comparison and interpretation.

Table 1: Predicted and Experimental Solubility of this compound at 25 °C

| Solvent | Solvent Class | Predicted Solubility | Experimental Solubility (mg/mL) |

| Methanol | Polar Protic | High | To be determined |

| Ethanol | Polar Protic | High | To be determined |

| Acetone | Polar Aprotic | Moderate to High | To be determined |

| Ethyl Acetate | Polar Aprotic | Moderate to High | To be determined |

| Dichloromethane | Polar Aprotic | Moderate | To be determined |

| Toluene | Nonpolar | Low to Moderate | To be determined |

| Hexane | Nonpolar | Low | To be determined |

The quantitative data obtained from this protocol will provide valuable insights for process development, enabling the rational selection of solvents for synthesis, extraction, and formulation, thereby enhancing the efficiency and success of research and development activities.

Conclusion

References

- 1. This compound [myskinrecipes.com]

- 2. downloads.regulations.gov [downloads.regulations.gov]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. achmem.com [achmem.com]

- 5. [4-(Methoxymethyl)cyclohexyl]methanol | CAS#:98955-27-2 | Chemsrc [chemsrc.com]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. homework.study.com [homework.study.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. dissolutiontech.com [dissolutiontech.com]

- 12. academic.oup.com [academic.oup.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. enamine.net [enamine.net]

- 15. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Thermal Stability of (4-(Methoxymethyl)cyclohexyl)methanol

Abstract

This technical guide provides a comprehensive framework for assessing the thermal stability of (4-(Methoxymethyl)cyclohexyl)methanol. In the absence of extensive empirical data for this specific compound, this document synthesizes established principles of thermal analysis and chemical degradation to offer a robust theoretical and methodological protocol. It is intended for researchers, scientists, and drug development professionals who require a deep understanding of the thermal behavior of this molecule for safe handling, storage, and application. This guide details the theoretical underpinnings of thermal decomposition for alcohols and ethers, provides step-by-step experimental protocols for key analytical techniques, and discusses the interpretation of potential results.

Introduction: The Significance of Thermal Stability Assessment

This compound is a bifunctional organic molecule containing both a primary alcohol and an ether functional group. Its utility can span various applications, from a building block in polymer and resin synthesis to an intermediate in the pharmaceutical industry. In any of these applications, understanding the thermal stability of the compound is paramount. Thermal stability dictates the upper-temperature limits for safe storage, transportation, and processing. Exceeding these limits can lead to decomposition, which may result in the generation of hazardous byproducts, pressure buildup in closed systems, and a loss of product quality and efficacy. For drug development professionals, ensuring the thermal stability of intermediates and final active pharmaceutical ingredients (APIs) is a critical component of regulatory compliance and ensuring patient safety.

This guide provides a proactive approach to thermal hazard assessment for this compound. By outlining established analytical methods and predicting potential degradation pathways, it serves as a foundational resource for researchers to design and execute their own empirical studies.

Theoretical Framework: Anticipated Thermal Decomposition Pathways

The thermal degradation of this compound will be governed by the chemistry of its two primary functional groups: the primary alcohol and the ether. At elevated temperatures, these groups can undergo a variety of reactions, including dehydration, oxidation (if oxygen is present), and bond cleavage.

Decomposition of the Primary Alcohol Moiety

Primary alcohols can undergo several thermal decomposition reactions. In the absence of strong acid catalysts, high temperatures can lead to dehydration to form an alkene.[1][2] Alternatively, oxidation can occur, leading to the formation of an aldehyde and subsequently a carboxylic acid.[3] In more extreme conditions, C-C bond cleavage can occur.[4]

Decomposition of the Ether Moiety

Ethers are generally more thermally stable than alcohols but can undergo cleavage at high temperatures. This cleavage can proceed through radical or ionic mechanisms, depending on the conditions.[5][6] The presence of impurities or catalysts can significantly lower the decomposition temperature.[7]

Potential Synergistic Degradation Pathways

The presence of both functional groups on the same molecule may lead to complex, synergistic degradation pathways. For instance, the initial decomposition of one group could generate reactive intermediates that accelerate the decomposition of the other. A plausible initial step could be the homolytic cleavage of the C-O bond in the ether, generating radical species that could then initiate a chain reaction involving the alcohol group.

Methodologies for Thermal Stability Assessment

A multi-technique approach is essential for a thorough evaluation of thermal stability. The following sections detail the principles and experimental protocols for Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Accelerating Rate Calorimetry (ARC).

Thermogravimetric Analysis (TGA)

Principle: TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[8][9] It is a primary technique for determining the onset of decomposition, which is observed as a mass loss.[10][11] The ASTM E2550 standard provides a standardized method for determining thermal stability using TGA.[10][12][13]

Experimental Protocol: ASTM E2550 (Adapted for this compound)

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.

-

Sample Preparation: Place a 5-10 mg sample of this compound into a clean, inert TGA pan (e.g., alumina or platinum).

-

Atmosphere: Purge the furnace with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min to prevent oxidative decomposition.

-

Temperature Program:

-

Equilibrate the sample at 30 °C.

-

Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.

-

-

Data Analysis:

-

Plot the mass of the sample as a function of temperature.

-

Determine the onset temperature of decomposition (Tonset) as the temperature at which a significant deviation from the baseline mass is first observed.

-

The derivative of the mass loss curve (DTG) can be used to identify the temperatures of maximum decomposition rates.

-

Data Presentation:

| Parameter | Expected Value Range |

| Tonset (Nitrogen) | To be determined |

| Temperature of Max. Decomposition Rate | To be determined |

| Residual Mass at 600 °C | To be determined |

Differential Scanning Calorimetry (DSC)

Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[14][15] It can detect both endothermic events (e.g., melting) and exothermic events (e.g., decomposition).[16][17] For thermal stability, the onset temperature of an exotherm is a critical parameter.

Experimental Protocol: ASTM E537 (Adapted for this compound)

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium).

-

Sample Preparation: Accurately weigh 1-3 mg of this compound into a hermetically sealed aluminum or gold-plated pan. The use of sealed pans is crucial to prevent mass loss due to evaporation before decomposition.[18]

-

Atmosphere: Use an inert atmosphere (e.g., nitrogen) to prevent oxidation.

-

Temperature Program:

-

Equilibrate the sample at 30 °C.

-

Ramp the temperature from 30 °C to 400 °C at a heating rate of 10 °C/min.

-

-

Data Analysis:

-

Plot the heat flow as a function of temperature.

-

Determine the onset temperature of any exothermic events, which indicates the onset of decomposition.

-

Integrate the area under the exothermic peak to determine the enthalpy of decomposition (ΔHd).

-

Data Presentation:

| Parameter | Expected Value Range |

| Onset of Exotherm (Tonset) | To be determined |

| Peak Exotherm Temperature | To be determined |

| Enthalpy of Decomposition (ΔHd) | To be determined |

Accelerating Rate Calorimetry (ARC)

Principle: ARC is an adiabatic calorimeter that measures the time, temperature, and pressure profiles of a sample undergoing an exothermic decomposition under near-adiabatic conditions.[19][20][21] This technique is invaluable for assessing "worst-case" thermal runaway scenarios.[22]

Experimental Protocol: ASTM E1981 (Adapted for this compound)

-

Instrument Setup: Calibrate the ARC instrument according to the manufacturer's guidelines.

-

Sample Preparation: Place a known amount of this compound (typically 1-5 g) into a suitable sample bomb (e.g., titanium or stainless steel).

-

Experimental Mode: Employ a "Heat-Wait-Search" mode. The instrument heats the sample in small steps (e.g., 5 °C), waits for thermal equilibrium, and then searches for any self-heating.[23]

-

Detection: If a self-heating rate above a certain threshold (e.g., 0.02 °C/min) is detected, the instrument switches to an adiabatic mode, where the surrounding temperature is maintained at the same temperature as the sample.

-

Data Collection: Record the temperature and pressure as a function of time until the reaction is complete.

-

Data Analysis: From the time-temperature-pressure data, determine key safety parameters such as the onset temperature of the runaway reaction, the time to maximum rate (TMR), and the adiabatic temperature rise.

Data Presentation:

| Parameter | Expected Value Range |

| Onset Temperature for Self-Heating | To be determined |

| Time to Maximum Rate (TMR) at Onset | To be determined |

| Adiabatic Temperature Rise (ΔTad) | To be determined |

| Maximum Pressure | To be determined |

Visualization of Methodologies and Pathways

To provide a clearer understanding of the experimental workflows and theoretical considerations, the following diagrams are provided.

Safety Considerations

When handling compounds with unknown thermal stability, it is imperative to assume they are hazardous.[24] All experimental work should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, flame-resistant lab coat, and gloves, must be worn.[24] Given the potential for gas evolution and pressure buildup, experiments in sealed containers, such as DSC and ARC, should be performed behind a blast shield.[24]

Conclusion

This technical guide provides a comprehensive roadmap for the systematic evaluation of the thermal stability of this compound. While specific experimental data is not yet available in the public domain, the application of the detailed methodologies herein—TGA, DSC, and ARC—will yield the critical data necessary for a thorough risk assessment. The theoretical degradation pathways outlined, based on the known chemistry of alcohols and ethers, provide a solid foundation for interpreting the experimental results. By following the protocols and safety precautions detailed in this guide, researchers can confidently and safely characterize the thermal behavior of this compound, enabling its effective and responsible use in further research and development.

References

-

ioKinetic. TGA - Thermogravimetric Analysis Testing. [Link]

-

Belmont Scientific. Accelerating Rate Calorimeter (ARC) for Chemical Reactivity Testing. [Link]

-

Harter, A. G., et al. (2019). Practical Use of Differential Scanning Calorimetry for Thermal Stability Hazard Evaluation. Organic Process Research & Development, 23(9), 1853–1863. [Link]

-

NETZSCH Analyzing & Testing. Thermal Stability. [Link]

-

ASTM International. (2017). ASTM E2550-17, Standard Test Method for Thermal Stability by Thermogravimetry. [Link]

-

ASTM International. (2011). ASTM E2550-11, Standard Test Method for Thermal Stability by Thermogravimetry. [Link]

-

Prime Process Safety Center. Accelerating Rate Calorimetry (ARC). [Link]

-

American Institute of Chemical Engineers. Use of Accelerating Rate Calorimetry in Improving Process Safety of Reactive Chemicals. [Link]

-

ResearchGate. Practical Use of Differential Scanning Calorimetry for Thermal Stability Hazard Evaluation. [Link]

-

ASTM International. (2020). ASTM E487, Standard Test Methods for Constant-Temperature Stability of Chemical Materials. [Link]

-

Michigan Technological University. Accelerating Rate Calorimeter. [Link]

-

ASTM International. ASTM E2550 - Standard Test Method for Thermal Stability by Thermogravimetry. [Link]

-

Hobbs, J. J., & Hinshelwood, C. N. (1938). A study of the chain reaction in the thermal decomposition of diethyl ether. Proceedings of the Royal Society of London. Series A, Mathematical and Physical Sciences, 167(931), 456-463. [Link]

-

Thermal Hazard Technology. Accelerating Rate Calorimeter. [Link]

-

ASTM International. (2024). ASTM E537, Standard Test Method for Thermal Stability of Chemicals by Differential Scanning Calorimetry. [Link]

-

Staveley, L. A. K., & Hinshelwood, C. N. (1937). The thermal decomposition of diethyl ether. III. The action of inhibitors and the mechanism of the reaction. Proceedings of the Royal Society of London. Series A, Mathematical and Physical Sciences, 159(897), 192-205. [Link]

-

Freeman, G. R. (1958). The thermal decomposition of diethyl ether. V. The production of ethanol from diethyl ether and the pyrolysis of ethanol. Proceedings of the Royal Society of London. Series A, Mathematical and Physical Sciences, 245(1240), 75-83. [Link]

-

Chemistry LibreTexts. Differential Scanning Calorimetry. [Link]

-

Fauske & Associates. Thermal Stability Testing. [Link]

-

Sigma-HSE. Thermal Stability Testing & Analysis. [Link]

-

Staveley, L. A. K., & Hinshelwood, C. N. (1936). The thermal decomposition of diethyl ether. I. Rate-pressure relations. Proceedings of the Royal Society of London. Series A, Mathematical and Physical Sciences, 154(882), 335-343. [Link]

-